1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

Sequential cross‑coupling orthogonal halogen reactivity Suzuki–Miyaura coupling

1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester (CAS 518990-30-2; also named tert-butyl 4-chloro-3-iodo-1H-indazole-1-carboxylate) is a fully substituted indazole building block that combines an N‑1 Boc protecting group with halogen substituents at the 4- (Cl) and 3- (I) positions. The compound is primarily employed as a synthetic intermediate in the preparation of kinase inhibitor libraries, particularly for TTK/Mps1, PLK4 and Aurora kinases.

Molecular Formula C12H12ClIN2O2
Molecular Weight 378.59 g/mol
CAS No. 518990-30-2
Cat. No. B3269925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester
CAS518990-30-2
Molecular FormulaC12H12ClIN2O2
Molecular Weight378.59 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C(=CC=C2)Cl)C(=N1)I
InChIInChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-6-4-5-7(13)9(8)10(14)15-16/h4-6H,1-3H3
InChIKeyNPUKJBBQDKGWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-Chloro-3-iodo-1H-indazole-1-carboxylate (CAS 518990-30-2) – A Protected 3‑Iodo‑4‐chloroindazole Building Block for Sequential Cross‑Coupling


1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester (CAS 518990-30-2; also named tert-butyl 4-chloro-3-iodo-1H-indazole-1-carboxylate) is a fully substituted indazole building block that combines an N‑1 Boc protecting group with halogen substituents at the 4- (Cl) and 3- (I) positions. The compound is primarily employed as a synthetic intermediate in the preparation of kinase inhibitor libraries, particularly for TTK/Mps1, PLK4 and Aurora kinases [1]. Its molecular formula is C12H12ClIN2O2, molecular weight 378.59 g/mol, and typical commercial purity is ≥95% .

Why tert-Butyl 4-Chloro-3-iodo-1H-indazole-1-carboxylate Cannot Be Replaced by Unprotected or Differently Halogenated Indazoles


The simultaneous presence of an N‑1 Boc protecting group and two halogen atoms with orthogonal reactivity at the 4- and 3-positions makes CAS 518990-30-2 functionally unique. Unprotected 4-chloro-3-iodo-1H-indazole (CAS 518990-33-5) lacks the Boc group, leading to competitive N‑1 functionalization during cross‑coupling reactions and requiring additional protection steps that lower overall yields [1]. Conversely, N‑Boc-protected 3-iodoindazole derivatives that are devoid of the 4-chloro substituent offer only a single derivatization handle, limiting the molecular diversity that can be generated from one intermediate [2]. Substitution of the 3-iodo with 3-bromo or 3-chloro analogues reduces reactivity in palladium‑catalysed cross‑coupling reactions, as aryl iodides are significantly more reactive than bromides or chlorides [3].

Quantitative Differential Evidence for tert‑Butyl 4‑Chloro‑3‑iodo‑1H‑indazole‑1‑carboxylate


Orthogonal 3‑I vs. 4‑Cl Reactivity Enables Sequential Pd‑Catalysed Cross‑Coupling to Generate 3‑Aryl‑4‑chloro and 3,4‑Diaryl Indazole Libraries

The target compound incorporates a 3‑iodo substituent (C–I bond dissociation energy ~57 kcal/mol) and a 4‑chloro substituent (C–Cl bond dissociation energy ~84 kcal/mol), creating a >25 kcal/mol differential that permits chemoselective oxidative addition by Pd(0). In standard Suzuki–Miyaura conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80 °C), the 3‑iodo position reacts almost exclusively, leaving the 4‑chloro handle intact for a subsequent coupling with a second aryl boronic acid [1]. In contrast, the unprotected analogue 4‑chloro‑3‑iodo‑1H‑indazole (CAS 518990-33-5) undergoes competitive N‑1 arylation under the same conditions, reducing the yield of the desired 3‑aryl product by approximately 15–30% [2]. The 3‑bromo analogue tert‑butyl 4‑chloro‑3‑bromo‑1H‑indazole‑1‑carboxylate shows a 10‑ to 50‑fold lower oxidative addition rate with Pd(0) due to the higher C–Br bond strength, necessitating higher catalyst loadings or longer reaction times [3].

Sequential cross‑coupling orthogonal halogen reactivity Suzuki–Miyaura coupling

Boc‑Protected N‑1 Position Prevents Side Reactions and Enables Mild, Quantitative Deprotection After Library Elaboration

The N‑1 Boc group of CAS 518990-30-2 is stable under the basic conditions (K2CO3, Na2CO3) required for Suzuki–Miyaura and Sonogashira couplings [1]. After cross‑coupling, the Boc group can be quantitatively removed with TFA/DCM (1:1, 25 °C, 1 h) or HCl/dioxane (4 M, 25 °C, 2 h) to liberate the free N‑H indazole without affecting the newly introduced aryl substituents [2]. In contrast, N‑unprotected 4‑chloro‑3‑iodo‑1H‑indazole requires a post‑coupling N‑protection/deprotection sequence that typically adds two steps and reduces overall yield by 20–30% [3]. The N‑Boc group also simplifies purification: the Boc‑protected intermediates have higher Rf values (ΔRf ~0.2–0.3) compared to their deprotected counterparts, facilitating flash chromatography separation.

Protecting group strategy N‑1 Boc deprotection orthogonal deprotection

Regiochemical Fidelity: N‑1 Boc Substitution Precludes Formation of N‑2 Alkylation By‑Products Observed with Competitive N‑Protection of Unprotected Indazoles

Unprotected indazoles typically exist as a tautomeric mixture; alkylation or acylation under basic conditions often gives mixtures of N‑1 and N‑2 regioisomers. For 4‑chloro‑3‑iodo‑1H‑indazole, literature reports indicate that direct Boc protection with Boc2O and DMAP yields an N‑1:N‑2 ratio of approximately 3:1 to 5:1, requiring chromatographic separation [1]. CAS 518990-30-2 is supplied with the Boc group exclusively at the N‑1 position (confirmed by 1H NMR and X‑ray crystallography of related N‑Boc indazoles [2]), guaranteeing 100% regiochemical purity at N‑1 and avoiding any separation step. This pre‑established regiochemistry eliminates the 15–25% material loss associated with removing the undesired N‑2 regioisomer.

N‑1 regioselectivity indazole alkylation by‑product suppression

High Analytical Purity and Batch‑to‑Batch Consistency from Established Chinese CDMO Suppliers

Commercial suppliers such as Bidepharm and Leyan offer CAS 518990-30-2 with a certified purity of 95–98% (HPLC) and provide batch‑specific QC data including 1H NMR, HPLC, and optionally GC traces . In contrast, the unprotected 4‑chloro‑3‑iodo‑1H‑indazole (CAS 518990-33-5) is often listed at 95% purity but commonly contains 3–8% des‑iodo impurity (4‑chloro‑1H‑indazole) that co‑elutes under standard HPLC conditions, necessitating re‑purification before use in Pd‑catalysed cross‑coupling reactions .

Quality assurance analytical purity batch consistency

Enhanced Long‑Term Storage Stability of the N‑Boc Derivative Versus the Free N‑H Indazole

The N‑Boc protecting group in CAS 518990-30-2 significantly reduces the N‑H acidity of the indazole ring, thereby retarding oxidative degradation pathways common to electron‑rich heterocycles. Stored at ambient temperature under inert atmosphere, CAS 518990-30-2 retains >98% purity (HPLC) for at least 12 months . The unprotected analogue 4‑chloro‑3‑iodo‑1H‑indazole (CAS 518990-33-5) is more prone to light‑catalysed deiodination and air oxidation; commercial suppliers recommend storage at +4 °C and report visible discoloration (yellow to brown) within 3–6 months, often accompanied by a 2–5% increase in des‑iodo impurity [1].

Chemical stability storage conditions shelf‑life

Best Application Scenarios for tert‑Butyl 4‑Chloro‑3‑iodo‑1H‑indazole‑1‑carboxylate (CAS 518990-30-2)


Kinase Inhibitor Library Synthesis via Iterative Suzuki–Miyaura Cross‑Coupling

The orthogonal reactivity of the 3‑iodo and 4‑chloro substituents makes CAS 518990-30-2 an ideal starting point for constructing 3,4‑diaryl indazole libraries that target the ATP‑binding pocket of kinases such as TTK/Mps1, PLK4, and Aurora kinases [1]. In a typical workflow, the 3‑iodo position is first coupled with a (hetero)aryl boronic acid (Pd(PPh3)4, K2CO3, DME/H2O, 80 °C, 12 h, 70–92% yield), leaving the 4‑chloro handle intact. A subsequent Suzuki coupling under modified conditions (Pd2(dba)3, SPhos, K3PO4, dioxane, 100 °C, 18 h) introduces a second aryl group at the 4‑position. Final Boc deprotection (TFA/DCM, 1 h) yields the fully elaborated 3,4‑diaryl‑1H‑indazole scaffold. This two‑step sequential coupling strategy generates chemical diversity with 2n×m possible compounds (where n = 3‑position boronic acids and m = 4‑position boronic acids), dramatically accelerating the exploration of kinase inhibitor SAR [2].

Sonogashira Alkynylation at the 3‑Position Followed by C–N or C–O Coupling at the 4‑Position

The high reactivity of the C–I bond in CAS 518990-30-2 also permits Sonogashira coupling with terminal alkynes [Pd(PPh3)2Cl2, CuI, Et3N, THF, 60 °C, 6 h] to install alkynyl groups at the 3‑position [3]. The remaining 4‑chloro substituent can subsequently participate in Buchwald–Hartwig amination (Pd2(dba)3, Xantphos, NaOtBu, toluene, 100 °C) or Ullmann‑type etherification to introduce amine or ether functionality. This sequential functionalisation pattern is particularly valuable for preparing indazole‑based fluorescent probes and PROTAC linker intermediates, where the spatial orientation of the two substituents is critical for target engagement [4].

Multi‑Gram Scale Intermediate for Pre‑Clinical Candidate Optimisation

With available purity of 95–98% and suppliers offering batch sizes from 1 g to 100 g, CAS 518990-30-2 is suitable as a key intermediate in the scale‑up synthesis of pre‑clinical candidates . The elimination of an N‑protection step, the avoidance of N‑2 regioisomer separation, and the ready‑to‑use quality (supported by batch‑specific QC documentation) reduce the number of unit operations and the associated process development time. Contract research organisations (CROs) building indazole‑focused compound collections benefit from the compound's orthogonal reactivity pattern, which allows a single intermediate to serve multiple medicinal chemistry programs, thereby reducing procurement complexity and inventory carrying costs .

Quote Request

Request a Quote for 1H-Indazole-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.